Methyl 4,5-difluoro-2-iodobenzoate

Description

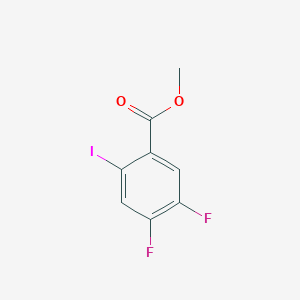

Methyl 4,5-difluoro-2-iodobenzoate is a halogenated benzoate ester with the molecular formula C₈H₅F₂IO₂. Its structure features a methyl ester group at the carboxyl position, iodine at the ortho (C2) position, and fluorine atoms at the meta (C4 and C5) positions on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the iodine substituent (a strong leaving group) and the electron-withdrawing effects of fluorine atoms, which influence aromatic substitution reactions .

Properties

IUPAC Name |

methyl 4,5-difluoro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJGCNLTOKGTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-difluoro-2-iodobenzoate typically involves the iodination of a difluorobenzoate precursor. One common method is the reaction of 4,5-difluorobenzoic acid with iodine and a suitable oxidizing agent, followed by esterification with methanol to form the methyl ester . The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-difluoro-2-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4,5-difluoro-2-iodobenzoate (CAS No. 1640342-92-2) is a chemical compound with applications in scientific research, particularly in chemistry, biology, and medicine .

Chemistry

This compound is a crucial building block in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. It is also used in developing novel materials with specific electronic or optical properties.

Biology and Medicine

Due to its unique halogenation pattern, this compound is a valuable scaffold for designing and synthesizing potential drug candidates that target various biological pathways. Furthermore, it can be used as a precursor for synthesizing labeled compounds for imaging and diagnostic applications.

Case Studies

Methyl 5-bromo-4-fluoro-2-iodobenzoate, a similar compound, was compared with other halogenated compounds in a study exploring topoisomerase inhibitors to evaluate its efficacy against bacterial strains resistant to traditional antibiotics. The compound showed promising results, but requires further optimization to enhance its intrinsic cellular activity relative to established fluoroquinolones like ciprofloxacin.

Pharmacological Applications

Given its structural properties and biological activity, this compound holds potential as a scaffold in drug discovery. It may be utilized in:

- Antibiotic Development Targeting bacterial topoisomerases could lead to new treatments for resistant infections.

- Cancer Therapeutics Halogenated compounds' ability to interact with cellular receptors positions them as candidates for developing targeted therapies.

Mechanism of Action

The mechanism of action of Methyl 4,5-difluoro-2-iodobenzoate involves its reactivity due to the presence of fluorine and iodine atoms. These atoms can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

Methyl 4,5-Dichloro-2-Iodobenzoate (C₈H₅Cl₂IO₂)

- Structural Differences : Chlorine substituents at C4 and C5 instead of fluorine.

- Physicochemical Properties :

- Higher molecular weight (328.94 g/mol vs. 298.03 g/mol for the difluoro analog) due to chlorine’s greater atomic mass.

- Lower electronegativity compared to fluorine, reducing electron-withdrawing effects and altering reactivity in nucleophilic aromatic substitution.

- Synthetic Utility : The dichloro derivative’s iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine atoms may enhance stability in certain reaction conditions .

Methyl 4,5-Difluoro-2-Isopropoxybenzoate (C₁₁H₁₂F₂O₃)

Heterocyclic Analogues (Benzo[d]imidazole Derivatives)

Compounds such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole () and imidazo[4,5-b]phenazines () share structural motifs with methyl 4,5-difluoro-2-iodobenzoate, particularly fluorine substituents and ester groups. Key differences include:

- Biological Activity : Benzoimidazole derivatives exhibit anti-proliferative and topoisomerase inhibition properties, suggesting that the fluorine and iodine substituents in this compound could be leveraged in anticancer drug design .

- Synthetic Complexity : Heterocyclic systems require multi-step syntheses, whereas the benzoate ester is simpler to functionalize.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity Trends : The iodine atom in this compound enhances its utility in palladium-catalyzed reactions, similar to dichloro analogs . Fluorine’s electronegativity may also stabilize transition states in nucleophilic substitutions.

- Stability Considerations : Fluorine’s small atomic radius and strong C-F bonds may improve metabolic stability compared to chlorine or isopropoxy analogs.

Biological Activity

Methyl 4,5-difluoro-2-iodobenzoate is a halogenated benzoate derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and drug discovery. This article presents an overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate core with two fluorine atoms and one iodine atom attached to the aromatic ring. The presence of these halogens significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity, influencing its pharmacological effects. For example:

- Enzyme Inhibition : The compound has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to bacterial cell death, making it a potential candidate for antibiotic development .

- Cellular Interaction : Studies indicate that the compound may modulate ion channels or other membrane-bound proteins, affecting cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Inhibition of E. coli Gyrase | Topoisomerase | 0.49 | 0.008 |

| Inhibition of E. coli Topo IV | Topoisomerase | 2.71 | 0.03 |

| Antibacterial Activity against K. pneumoniae | Gram-negative bacteria | - | 0.03 |

| Antibacterial Activity against P. aeruginosa | Gram-negative bacteria | - | 0.125 |

Case Studies

- Antibacterial Activity : In a study focused on optimizing fluoroquinolone derivatives, this compound demonstrated significant antibacterial activity against various Gram-negative bacteria strains. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to traditional antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of related compounds on human cancer cell lines. This compound exhibited moderate cytotoxicity with an EC50 value ranging from 29 to 82 µM across different cell lines (HepG2, K562, MT4), suggesting potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.